molecular formula C4H7NO3S B2498758 (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE CAS No. 7272-29-9

(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B2498758
CAS No.: 7272-29-9
M. Wt: 149.16
InChI Key: DUTLZLJKFPZPQQ-SNAWJCMRSA-N
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Description

(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE is a chemical compound with a unique structure that includes a hydroxyimino group and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo substitution reactions where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The thiolane ring may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxyimino derivatives and thiolane-containing molecules. Examples include:

  • (E)-2-(HYDROXYIMINO)ACETONITRILE
  • (E)-2-(HYDROXYIMINO)PROPIONITRILE

Uniqueness

(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of functional groups and ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(NE)-N-(1,1-dioxothiolan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c6-5-4-1-2-9(7,8)3-4/h6H,1-3H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTLZLJKFPZPQQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C/C1=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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